molecular formula C14H20N4O3S2 B2971581 5-[1-(ethylsulfonyl)piperidin-3-yl]-4-(2-furylmethyl)-4H-1,2,4-triazole-3-thiol CAS No. 932806-99-0

5-[1-(ethylsulfonyl)piperidin-3-yl]-4-(2-furylmethyl)-4H-1,2,4-triazole-3-thiol

Cat. No. B2971581
CAS RN: 932806-99-0
M. Wt: 356.46
InChI Key: QVOQGBYXJYXVAN-UHFFFAOYSA-N
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Description

The compound “5-[1-(ethylsulfonyl)piperidin-3-yl]-4-(2-furylmethyl)-4H-1,2,4-triazole-3-thiol” is a chemical compound with the molecular formula C14H20N4O3S2 . It has a molecular weight of 356.464 Da . The compound is used for proteomics research .


Molecular Structure Analysis

The InChI code for this compound is 1S/C14H20N4O3S2/c1-2-25(22,23)20-9-3-4-13(11-20)15-16-14(24)21(15)10-12-5-7-14(17)8-6-12/h5-8,13H,2-4,9-11H2,1H3,(H,16,24) . This code provides a detailed description of the molecule’s structure, including the arrangement of atoms and bonds.


Physical And Chemical Properties Analysis

The compound has a molecular weight of 356.464 Da . Other physical and chemical properties such as boiling point, melting point, and density are not available in the current data.

Scientific Research Applications

BSA Binding, Molecular Docking, and Biological Screening

A series of compounds derived from a closely related chemical structure were synthesized to evaluate their biological activities. These compounds underwent BSA binding studies, antibacterial, anti-inflammatory, and acetylcholinesterase (AChE) inhibition activities. Molecular docking identified the active sites responsible for AChE inhibition, showcasing the compound with a 4-chlorobenzyl moiety as the most active antibacterial and anti-inflammatory agent. This research suggests the potential therapeutic applications of these compounds, inviting further in vivo studies for utilization in medical treatments (J. Iqbal et al., 2020).

Antimicrobial Activity Evaluation

Another study explored the synthesis of 1,2,4-triazoles starting from isonicotinic acid hydrazide, focusing on their antimicrobial activities. The findings revealed that almost all screened compounds exhibited good or moderate activity, highlighting the potential of 1,2,4-triazoles in developing new antimicrobial agents (Hacer Bayrak et al., 2009).

Diabetes Drug Candidates

A study on S-substituted derivatives of 1,2,4-triazol-3-thiol indicated these compounds as promising drug candidates for type II diabetes. They exhibited potent α-glucosidase inhibitory activity, surpassing that of the commercial inhibitor acarbose. The low hemolytic activity further emphasizes their potential as new drug candidates (Aziz ur-Rehman et al., 2018).

EGFR Inhibitors for Anti-cancer Applications

A detailed study on benzimidazole derivatives bearing 1,2,4-triazole for anti-cancer properties was conducted. Through density functional theory and molecular docking, it was discovered that these compounds exhibit potential as EGFR inhibitors, which are crucial in the treatment of cancer. One compound, in particular, showed the best binding affinity and was identified as the most active regarding potential anti-cancer activity (A. Karayel, 2021).

Dye-sensitized Solar Cells (DSSCs)

In the realm of renewable energy, a new thiolate/disulfide organic-based electrolyte system was formulated for use in dye-sensitized solar cells (DSSCs). This system, involving a compound structurally similar to the one of interest, demonstrated good stability and superb electrocatalytic activity towards the regeneration of different electrolytes, indicating the versatility of 1,2,4-triazole derivatives in applications beyond pharmaceuticals (Abdulla Hilmi et al., 2014).

Safety and Hazards

The safety data sheet (SDS) for this compound indicates that it may be an irritant . As with all chemicals, it should be handled with appropriate safety precautions to prevent exposure.

properties

IUPAC Name

3-(1-ethylsulfonylpiperidin-3-yl)-4-(furan-2-ylmethyl)-1H-1,2,4-triazole-5-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N4O3S2/c1-2-23(19,20)17-7-3-5-11(9-17)13-15-16-14(22)18(13)10-12-6-4-8-21-12/h4,6,8,11H,2-3,5,7,9-10H2,1H3,(H,16,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVOQGBYXJYXVAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)N1CCCC(C1)C2=NNC(=S)N2CC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-[1-(ethylsulfonyl)piperidin-3-yl]-4-(2-furylmethyl)-4H-1,2,4-triazole-3-thiol

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